molecular formula C19H29N3O3S2 B4778133 1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine

1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine

Cat. No. B4778133
M. Wt: 411.6 g/mol
InChI Key: JWDCWJCFPDBRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonyl-containing piperazine derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine is not fully understood. However, it has been proposed that the compound may exert its biological effects by binding to specific receptors or enzymes in the body. It may also interfere with various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine in lab experiments is its potential as a therapeutic agent for various diseases. It may also be useful in studying the mechanisms of action of certain enzymes and receptors in the body. However, one limitation of using this compound is its potential toxicity, as it has been found to be cytotoxic to some cells at high concentrations.

Future Directions

There are several future directions for research on 1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological effects. Additionally, it may be useful to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine has potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to inhibit the proliferation of cancer cells. It has also been investigated for its antiviral activity, as it has been shown to inhibit the replication of certain viruses. Additionally, it has been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylsulfanylphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S2/c1-3-20-11-13-22(14-12-20)27(24,25)16-7-8-18(26-2)17(15-16)19(23)21-9-5-4-6-10-21/h7-8,15H,3-6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDCWJCFPDBRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(methylsulfanyl)phenyl}(piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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